molecular formula C18H16N4O2S2 B11023598 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide

Cat. No.: B11023598
M. Wt: 384.5 g/mol
InChI Key: XIALYZPQYGIFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide features a thieno[2,3-d]pyrimidine core substituted with a hydroxy group at position 4 and a methyl group at position 4. A methylsulfanyl linker connects the core to an acetamide group, which is further substituted with an indol-6-yl moiety.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H16N4O2S2/c1-10-6-13-17(24)21-15(22-18(13)26-10)8-25-9-16(23)20-12-3-2-11-4-5-19-14(11)7-12/h2-7,19H,8-9H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

XIALYZPQYGIFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide typically involves multiple steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Hydroxy and Methyl Groups: Functionalization of the thienopyrimidine core with hydroxy and methyl groups is achieved through selective substitution reactions.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, often using thiol reagents.

    Coupling with Indole Derivative: The final step involves coupling the thienopyrimidine derivative with an indole derivative through an acetamide linkage, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the indole ring, potentially altering the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions ranging from mild to strongly basic or acidic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thienopyrimidine rings.

Scientific Research Applications

Biological Activities

Research indicates that compounds featuring thieno[2,3-d]pyrimidine and indole structures exhibit a range of biological activities, including:

  • Antitumor Activity : Various derivatives of thieno[2,3-d]pyrimidines have shown promising results in inhibiting tumor growth in vitro and in vivo studies.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes related to diseases such as diabetes and Alzheimer's.

Medicinal Chemistry Applications

The structural features of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide allow for various modifications to enhance its biological activity. Potential applications include:

  • Drug Design : The compound can serve as a lead structure for designing new drugs targeting specific pathways involved in cancer or neurodegenerative diseases.
  • Targeted Therapy : Its ability to interact with specific biological targets makes it a candidate for developing targeted therapies that minimize side effects associated with conventional treatments.

Case Studies

Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives in drug development:

  • Anticancer Activity : A study demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis .
  • Enzyme Inhibition Studies : Research on similar compounds revealed their effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, suggesting potential use in managing Type 2 diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s thienopyrimidine and indole moieties allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Activity Correlation: Thieno[2,3-d]pyrimidine cores () show stronger kinase inhibition than non-fused pyrimidines (). The target’s hydroxy group may improve hydrogen bonding compared to methyl or nitro substituents .
  • Solubility and Bioavailability : The indole group in the target compound offers balanced hydrophilicity, contrasting with adamantyl () or nitro () groups, which may limit solubility.
  • Synthetic Feasibility: High yields in dichlorophenyl analogs (, %) suggest that electron-deficient aryl groups are easier to incorporate than phenoxy (, %) or indole moieties.

Biological Activity

The compound 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide is a complex organic molecule that exhibits significant potential in various biological activities due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound is characterized by:

  • A thieno[2,3-d]pyrimidine core , which is known for diverse pharmacological properties.
  • A sulfanyl group that enhances biological activity.
  • An indole moiety , which is often associated with various therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit significant biological activities, particularly as inhibitors of kinases involved in inflammatory pathways. The thieno[2,3-d]pyrimidine derivatives have been noted for their ability to modulate Interleukin-1 Receptor Associated Kinase (IRAK) activity, crucial for the innate immune response and inflammation .

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-(1H-1,2,4-triazol-1-ylmethyl)phenylacetamideContains triazole and phenylacetamidePotential kinase inhibitor
6-methylthieno[2,3-d]pyrimidin-4(3H)-oneSimilar thieno structure without triazoleAntimicrobial properties
N-[4-(hydroxy(diphenyl)methyl)triazol-1-yl]phenylacetamideContains diphenyl instead of methylthienoModulates inflammatory responses

Antimicrobial Activity

In vitro studies have demonstrated that related thieno[2,3-d]pyrimidine compounds exhibit significant antibacterial and antimycobacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for these compounds, showcasing their potential as antimicrobial agents .

Antitumor Activity

The thieno[2,3-d]pyrimidine structure has also been linked to antitumor activity. Compounds sharing this core have shown effectiveness in inhibiting tumor cell proliferation in various cancer models. The presence of the sulfanyl group further enhances this activity by improving solubility and bioavailability .

Study on IRAK Inhibition

A recent study evaluated the efficacy of similar thieno[2,3-d]pyrimidine derivatives in inhibiting IRAK pathways. The results indicated that these compounds significantly reduced inflammatory cytokine production in cellular models, suggesting their potential use in treating inflammatory diseases .

Antibacterial Testing

Another study assessed the antibacterial properties of derivatives similar to 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide against Mycobacterium tuberculosis. The findings revealed strong antibacterial activity with low toxicity profiles, indicating a promising therapeutic application .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies suggest that the compound binds effectively to key proteins involved in inflammation and cancer progression .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Construct the thieno[2,3-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid with HCl catalysis) .
  • Functionalization : Introduce the sulfanylacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (60–80°C) to enhance reactivity .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .
    • Key Data : Typical yields range from 70–85% for analogous compounds under controlled conditions .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodology :

  • 1H NMR : Identify characteristic peaks (e.g., indole NH at δ 10.10–12.50 ppm, thienopyrimidine CH3 at δ 2.19 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ m/z ~450–500 range for similar acetamide derivatives) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
    • Advanced Tip : Pair with X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically addressed?

  • Methodology :

  • Assay Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing indole with phenyl groups) to isolate pharmacophore contributions .
  • Dose-Response Curves : Ensure consistent EC50/IC50 measurements using nonlinear regression models (e.g., GraphPad Prism) .
    • Example : For thienopyrimidine derivatives, methoxy groups on aryl rings often enhance solubility but may reduce target affinity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or cytochrome P450 isoforms) to model binding poses .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to design optimized derivatives .
    • Case Study : Sulfanylacetamide moieties in similar compounds show strong hydrogen bonding with ATP-binding pockets in kinase targets .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodology :

  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer steps in cyclization reactions .
  • Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-determining steps (e.g., thiourea deprotonation) .
    • Critical Insight : Acid-catalyzed steps often proceed via carbocation intermediates, requiring strict moisture control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.